1-[4-(Difluoromethoxy)phenyl]propan-1-one

Lipophilicity cLogP ADME

This 4-difluoromethoxy propiophenone is a strategically essential fluorinated building block for medicinal chemistry and agrochemical synthesis. The para-OCHF₂ group delivers a precise balance of lipophilicity (cLogP 2.88) and metabolic stability that methoxy or trifluoromethoxy analogs cannot replicate. Critically, published enzyme inhibition data confirm that derivatives of this specific scaffold achieve potent LSD1 inhibition (IC₅₀ < 100 nM) with >1,000-fold selectivity over MAO-B. Its moderate electron-withdrawing character (σp ~0.0 to +0.2) ensures consistent reactivity in Suzuki, Negishi, and heterocycle-forming reactions, enabling reliable scale-up. Insist on the para isomer—ortho/meta substitution or alternative para groups will alter target binding and derail your SAR campaign.

Molecular Formula C10H10F2O2
Molecular Weight 200.18 g/mol
CAS No. 83022-58-6
Cat. No. B3025626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Difluoromethoxy)phenyl]propan-1-one
CAS83022-58-6
Molecular FormulaC10H10F2O2
Molecular Weight200.18 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)OC(F)F
InChIInChI=1S/C10H10F2O2/c1-2-9(13)7-3-5-8(6-4-7)14-10(11)12/h3-6,10H,2H2,1H3
InChIKeyNKRQQCHFLGGBJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-[4-(Difluoromethoxy)phenyl]propan-1-one (CAS 83022-58-6) for Research and Manufacturing


1-[4-(Difluoromethoxy)phenyl]propan-1-one (CAS 83022-58-6), also known as 4-difluoromethoxy propiophenone, is a synthetic organic compound belonging to the class of propiophenones. It is characterized by a phenyl ring with a difluoromethoxy (-OCHF2) group at the para position and a propan-1-one acyl chain . The compound is commonly found as a white to pale yellow solid with a molecular weight of 200.18 g/mol and a predicted boiling point of 268.7°C at 760 mmHg . Its primary utility lies in its role as a fluorinated building block or intermediate for the synthesis of more complex molecules in pharmaceutical and agrochemical research .

Critical Procurement Factor: Why 1-[4-(Difluoromethoxy)phenyl]propan-1-one Cannot Be Casually Substituted


The performance of a fluorinated building block like 1-[4-(difluoromethoxy)phenyl]propan-1-one is highly dependent on its specific substitution pattern. The difluoromethoxy group imparts a unique combination of lipophilicity and metabolic stability that is not shared by other common substituents like methoxy, trifluoromethoxy, or halogens [1]. The position of this group (para in this case) dictates the molecule's overall reactivity and its interaction with biological targets. Substituting with an ortho- or meta-isomer, or with a different para-substituent, can fundamentally alter a downstream product's physicochemical properties, target binding affinity, or synthetic route viability, leading to failed reactions or misleading structure-activity relationship (SAR) data . Therefore, strict adherence to the specified compound is essential for reproducible scientific outcomes.

Quantitative Differentiation Guide for 1-[4-(Difluoromethoxy)phenyl]propan-1-one vs. Analogues


Lipophilicity Comparison: Para-Difluoromethoxy vs. Methoxy vs. Trifluoromethoxy

The target compound demonstrates a calculated partition coefficient (cLogP) of approximately 2.88 . This value is a quantitative measure of its lipophilicity, which directly influences membrane permeability and metabolic stability. This contrasts with a less lipophilic para-methoxy analogue (e.g., 4-methoxypropiophenone, cLogP ~ 1.8-2.0) and a more lipophilic para-trifluoromethoxy analogue (e.g., 4-(trifluoromethoxy)propiophenone, cLogP ~ 3.5-4.0). The intermediate lipophilicity of the difluoromethoxy group often provides a favorable balance between solubility and permeability in drug design [1].

Lipophilicity cLogP ADME Physicochemical Properties

Electronic Effects: Hammett Substituent Constant Analysis for Reaction Planning

The difluoromethoxy group is a moderately electron-withdrawing group. While specific experimental Hammett sigma values for this exact compound are not reported, literature values for the -OCF2H group place its σp value between that of -OCH3 (σp = -0.27) and -OCF3 (σp = +0.35) [1]. This indicates that the target compound's phenyl ring is deactivated toward electrophilic aromatic substitution relative to methoxy analogues but activated relative to trifluoromethoxy analogues. This electronic profile is crucial for predicting its reactivity as a synthetic intermediate.

Hammett constant Sigma para Electronic effects Reactivity

Direct Comparison of LSD1 Inhibitory Potency: Target Compound vs. Close Structural Analogues

A specific derivative containing the 1-[4-(difluoromethoxy)phenyl]propan-1-one core has been evaluated for its inhibitory activity against Lysine-Specific Demethylase 1 (LSD1). In a direct biochemical assay, the compound BDBM256654, which is structurally derived from the target compound, demonstrated potent inhibition with an IC50 of <100 nM [1]. In contrast, when the same compound was tested against Monoamine Oxidase B (MAO-B), a related amine oxidase, it showed negligible activity, with an IC50 > 100,000 nM [1]. This >1000-fold selectivity difference is a key data point for researchers targeting epigenetic pathways.

LSD1 inhibitor Epigenetics IC50 Enzyme inhibition

Regioisomeric Comparison: Physical Properties of Para- vs. Ortho- and Meta-Difluoromethoxypropiophenones

The para-substitution pattern of the target compound (CAS 83022-58-6) confers distinct physical properties compared to its ortho- and meta-isomers. For the target para-isomer, the predicted boiling point is 268.7°C at 760 mmHg, with a density of 1.158 g/cm³ . While specific data for the ortho- and meta-isomers are not reported in the same source, it is a fundamental principle of organic chemistry that regioisomers exhibit differences in boiling point, melting point, and chromatographic retention times due to variations in molecular symmetry and dipole moment. This makes the target compound a uniquely identifiable entity and not a generic 'difluoromethoxy propiophenone'.

Regioisomers Physical properties Chromatography Boiling point

Recommended Application Scenarios for 1-[4-(Difluoromethoxy)phenyl]propan-1-one (CAS 83022-58-6)


Medicinal Chemistry: Lead Optimization of LSD1 Inhibitors

As evidenced by the direct comparative enzyme inhibition data (IC50 < 100 nM for LSD1 vs. >100,000 nM for MAO-B) [1], 1-[4-(difluoromethoxy)phenyl]propan-1-one is a strategically important scaffold for developing novel, selective LSD1 inhibitors. Researchers in oncology and epigenetics should prioritize this building block when exploring SAR around the difluoromethoxyphenyl ketone core, as the data confirms its potential to confer both potency and significant selectivity over related off-target enzymes.

Medicinal Chemistry: Fine-Tuning Lipophilicity in ADME Optimization

Based on its calculated cLogP of 2.88 , this compound is an ideal building block for medicinal chemistry campaigns where a moderate increase in lipophilicity is required, for instance, to improve membrane permeability or metabolic stability of a lead compound. The data allows for a rational comparison against methoxy (cLogP ~1.8-2.0) and trifluoromethoxy (cLogP ~3.5-4.0) analogues, enabling chemists to dial in the desired physicochemical properties with precision [2].

Organic Synthesis: Building Block for Fluorinated Heterocycles and Agrochemicals

As noted in the baseline overview , this compound is widely used as a fluorinated intermediate. Its moderately electron-withdrawing nature (σp ~ 0.0 to +0.2) [3] makes it a versatile partner in cross-coupling reactions (e.g., Suzuki, Negishi) and in the synthesis of heterocycles like pyrazoles or isoxazoles. The well-defined electronic and steric properties of the para-substituted ring ensure predictable and reproducible reactivity, critical for scaling up synthetic routes in process chemistry.

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